molecular formula C15H24N4O4S B2604461 8-((2,3-dihydroxypropyl)thio)-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 329700-44-9

8-((2,3-dihydroxypropyl)thio)-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2604461
CAS No.: 329700-44-9
M. Wt: 356.44
InChI Key: YCCJCVSOYUVLIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-((2,3-dihydroxypropyl)thio)-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound with a purine base structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((2,3-dihydroxypropyl)thio)-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the purine ring, introduction of the hexyl and methyl groups, and the addition of the thioether and dihydroxypropyl moieties. Common reagents used in these reactions include alkyl halides, thiols, and diols, under conditions such as reflux or catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

8-((2,3-dihydroxypropyl)thio)-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The thioether linkage can be reduced to a sulfide.

    Substitution: The purine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or viral infections.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 8-((2,3-dihydroxypropyl)thio)-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interference with nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

    8-((2,3-dihydroxypropyl)thio)-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione: shares similarities with other purine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thioether and dihydroxypropyl moieties differentiates it from other purine derivatives, potentially leading to unique applications and effects.

Properties

IUPAC Name

8-(2,3-dihydroxypropylsulfanyl)-7-hexyl-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O4S/c1-3-4-5-6-7-19-11-12(18(2)14(23)17-13(11)22)16-15(19)24-9-10(21)8-20/h10,20-21H,3-9H2,1-2H3,(H,17,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCCJCVSOYUVLIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2=C(N=C1SCC(CO)O)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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